Mal-PEG6-PFP

Vue d'ensemble

Description

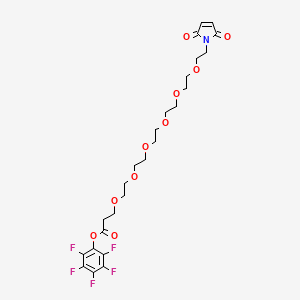

Mal-PEG6-PFP is a PEG-based PROTAC linker . It contains maleimide and PFP moieties . Maleimides are thiol reactive between pH 6.5 and 7.5, forming thiolester bonds . The PFP is amine reactive and forms stable amide bonds . PFP was also found to be less susceptible toward hydrolysis than other amine reactive groups .

Synthesis Analysis

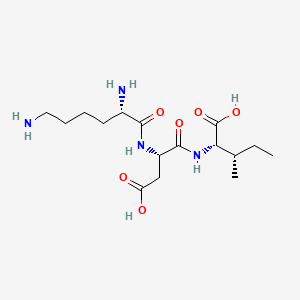

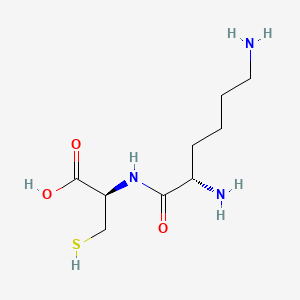

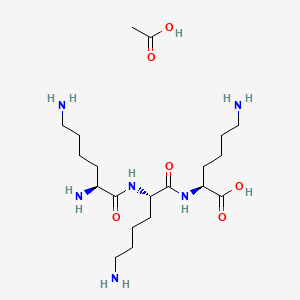

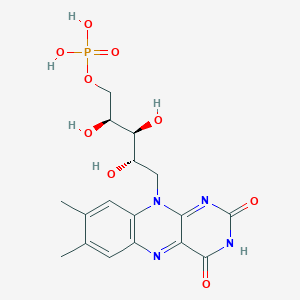

Mal-PEG6-PFP is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular weight of Mal-PEG6-PFP is 599.50 . Its molecular formula is C25H30F5NO10 . The SMILES representation isO=C (OC1=C (F)C (F)=C (F)C (F)=C1F)CCOCCOCCOCCOCCOCCOCCN2C (C=CC2=O)=O . Chemical Reactions Analysis

Maleimides in Mal-PEG6-PFP are thiol reactive between pH 6.5 and 7.5, forming thiolester bonds . The PFP is amine reactive and forms stable amide bonds .Physical And Chemical Properties Analysis

Mal-PEG6-PFP is a liquid with an off-white to light yellow color . It is soluble in DMSO .Applications De Recherche Scientifique

Bio-conjugation

Mal-PEG6-PFP is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a COOR/Ester group linked through a linear PEG chain . This makes it useful in the field of bio-conjugation where it can be used to link two biomolecules together.

Thiol Reactivity

Mal-PEG6-PFP has a maleimide moiety that is thiol reactive between pH 6.5 and 7.5, forming thiolester bonds . This property is useful in the field of biochemistry where thiol groups are often found in proteins and other biomolecules.

Amine Reactivity

The PFP moiety of Mal-PEG6-PFP is amine reactive and forms stable amide bonds . This makes it useful in the field of organic chemistry where amine groups are often found in various compounds.

Hydrolysis Resistance

PFP was found to be less susceptible toward hydrolysis than other amine reactive groups . This property is beneficial in the field of pharmaceuticals where stability against hydrolysis is often desired.

Solubility Enhancement

The hydrophilic PEG linker increases the water solubility of a compound in aqueous environments . This property is useful in the field of drug delivery where increased solubility can improve the bioavailability of a drug.

Drug Release

Mal-PEG6-PFP is used in the field of drug release . The PEG linker can be used to attach a drug to a carrier molecule, and the drug can then be released in a controlled manner.

Nanotechnology

In the field of nanotechnology, Mal-PEG6-PFP is used in the creation of new materials . The PEG linker can be used to attach nanoparticles to other molecules, creating novel nanostructures.

Cell Culture

Mal-PEG6-PFP is used in cell culture studies . The PEG linker can be used to attach molecules to the surface of cells, allowing for the study of cell-molecule interactions.

Mécanisme D'action

Target of Action

Mal-PEG6-PFP is a PEG linker with maleimide and PFP moieties . The primary targets of Mal-PEG6-PFP are thiol groups and amine groups . Maleimides are thiol reactive, forming thiolester bonds , while the PFP moiety is amine reactive, forming stable amide bonds .

Mode of Action

The interaction of Mal-PEG6-PFP with its targets involves the formation of thiolester bonds with thiol groups and amide bonds with amine groups . This occurs between pH 6.5 and 7.5 for the maleimide moiety . The PFP moiety was also found to be less susceptible toward hydrolysis than other amine reactive groups .

Pharmacokinetics

The hydrophilic peg linker is known to increase the water solubility of a compound in aqueous environments . This could potentially enhance the bioavailability of the compound.

Action Environment

The action of Mal-PEG6-PFP is influenced by the pH of the environment, with the maleimide moiety being thiol reactive between pH 6.5 and 7.5 . Additionally, the hydrophilic PEG linker can enhance the solubility of the compound in aqueous environments , which could influence its action, efficacy, and stability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30F5NO10/c26-20-21(27)23(29)25(24(30)22(20)28)41-19(34)3-5-35-7-9-37-11-13-39-15-16-40-14-12-38-10-8-36-6-4-31-17(32)1-2-18(31)33/h1-2H,3-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNANNZNASDAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30F5NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-PEG6-PFP | |

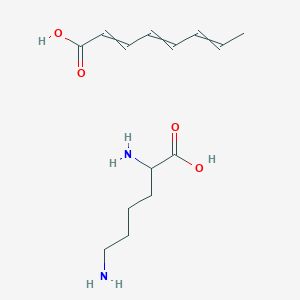

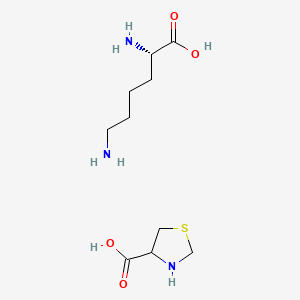

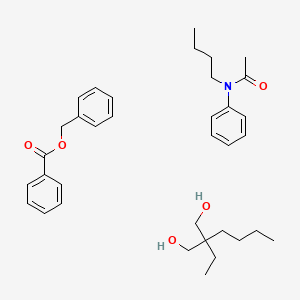

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

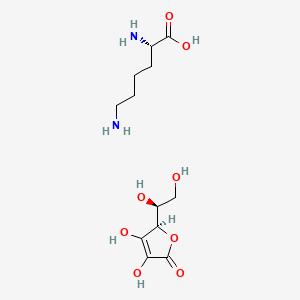

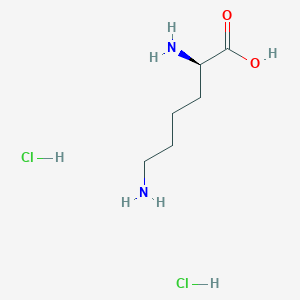

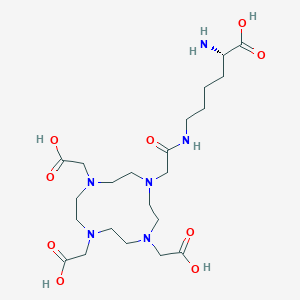

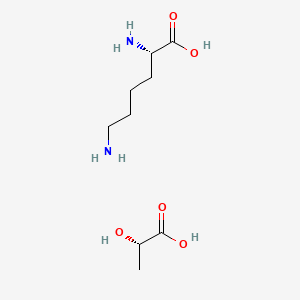

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.